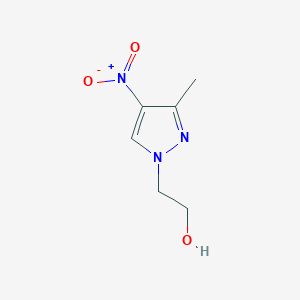
5-Fluoro-6-methylpyridin-3-amine
概要
説明
5-Fluoro-6-methylpyridin-3-amine is a chemical compound with the molecular formula C6H7FN2. It is a heterocyclic building block used in the manufacture of various pharmaceutical compounds . It has a molecular weight of 126.13 . The compound is typically stored in a refrigerator and has a physical form of a red solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a red solid at room temperature . It has a molecular weight of 126.13 . The compound is typically stored in a refrigerator .科学的研究の応用
5-Fluoro-6-methylpyridin-3-amine has a wide range of potential applications in scientific research, including drug development, materials science, and biochemistry. In drug development, this compound has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. In materials science, this compound has been used as a building block for the synthesis of polymers and other materials. In biochemistry, this compound has been used to study the structure and function of proteins, as well as to investigate the effects of fluorinated compounds on biological systems.
作用機序
Target of Action
The primary target of 5-Fluoro-6-methylpyridin-3-amine is the potassium (K+) channels . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons. They are particularly important in demyelinated axons, where they are exposed and can lead to leakage of intracellular K+ .
Mode of Action
This compound acts as a K+ channel blocker . It binds to the exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .
Biochemical Pathways
The compound’s action on K+ channels affects the neuronal conduction pathways . By blocking these channels, it prevents the efflux of K+ ions, thereby enhancing the conduction of nerve impulses. This mechanism is particularly beneficial in conditions like multiple sclerosis, where demyelination exposes K+ channels .
Pharmacokinetics
This compound exhibits comparable potency to 4-aminopyridine (4AP) and the PET tracer 3-fluoro-4-aminopyridine (3F4AP) . It has a greater lipophilicity (logD = 0.664 ± 0.005 vs. 0.414 ± 0.002) and higher permeability to an artificial brain membrane . These properties suggest that the compound may have good bioavailability.
Result of Action
The blocking of K+ channels by this compound leads to enhanced impulse conduction in neurons . This can improve symptoms in conditions like multiple sclerosis, where demyelination disrupts normal nerve conduction .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, it is more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 . This suggests that it may have a longer half-life and greater efficacy in the body.
実験室実験の利点と制限
The main advantage of 5-Fluoro-6-methylpyridin-3-amine is its versatility and ability to bind to a variety of molecules. This makes it a useful tool for studying enzyme activity, protein structure, and gene expression. However, this compound is not soluble in water, so it must be handled carefully in the laboratory. In addition, its low solubility makes it difficult to use in large-scale experiments.
将来の方向性
There are many potential future directions for research on 5-Fluoro-6-methylpyridin-3-amine. These include further studies on its mechanism of action, its effects on drug metabolism, and its potential applications in materials science and biochemistry. In addition, further research is needed to explore the potential of this compound as a therapeutic agent and to investigate its interactions with other molecules. Finally, further studies on the safety and toxicity of this compound are needed in order to assess its potential for use as a drug.
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
5-fluoro-6-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLQXAWTJBZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301760 | |
| Record name | 5-Fluoro-6-methyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211542-12-9 | |
| Record name | 5-Fluoro-6-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211542-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-6-methyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B3046133.png)

![1-[2-(4-Methylpiperazin-1-yl)ethyl]-1h-pyrazol-4-amine](/img/structure/B3046136.png)



![3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3046144.png)





